1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid
Description
1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid (CAS: 117326-56-4, molecular formula: C₁₁H₁₈N₂O₂) is a piperidine derivative featuring a 1-methylpyrrole moiety attached to the piperidine ring via a methylene linker. This compound has garnered attention in medicinal chemistry for its binding affinity to the vesicular acetylcholine transporter (VAChT), a target for neurodegenerative disease therapeutics . Its structure combines a rigid piperidine backbone with a heteroaromatic pyrrole group, which modulates interactions with biological targets.
Properties
IUPAC Name |
1-[(1-methylpyrrol-2-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-13-6-2-3-11(13)9-14-7-4-10(5-8-14)12(15)16/h2-3,6,10H,4-5,7-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERUOFFRAGVMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid typically involves the condensation of a pyrrole derivative with a piperidine derivative. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 4-piperidinecarboxylic acid under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole and piperidine rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with new functional groups on the rings.
Scientific Research Applications
1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Data Tables
Table 1: Binding Affinities and Selectivity of Key Compounds
Table 2: Structural and Functional Comparisons
| Compound | Key Structural Feature | Hypothesized Impact on Activity |
|---|---|---|
| 1-(2-Fluorobenzyl)piperidine-4-carboxylic Acid | Fluorobenzyl group | Enhanced binding via polar interactions |
| 1-(3-Pyridinylmethyl)-4-piperidinecarboxylic Acid | Pyridinylmethyl group | Improved solubility, potential H-bonding |
| 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid | Ethoxycarbonyl ester | Increased hydrophilicity, reduced affinity |
Biological Activity
1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid, with CAS number 1177281-06-9, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₂H₁₈N₂O₂
- Molar Mass : 222.28 g/mol
- Density : 1.20 g/cm³ (predicted)
- Boiling Point : 375.4 °C (predicted)
- pKa : 4.03 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molar Mass | 222.28 g/mol |
| Density | 1.20 g/cm³ |
| Boiling Point | 375.4 °C |
| pKa | 4.03 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize key findings from various studies.
Antimicrobial Activity
A study investigated the antimicrobial effects of various piperidine derivatives, including this compound. The compound demonstrated significant inhibitory activity against several bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it was tested against human breast cancer cells and exhibited a dose-dependent reduction in cell viability. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. In animal models, it reduced inflammation markers and exhibited protective effects in models of induced arthritis . This suggests potential therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial potency.
Case Study 2: Anticancer Efficacy
A study involving human breast cancer cell lines MCF-7 and MDA-MB-231 revealed that treatment with the compound at concentrations of 10 µM and higher significantly decreased cell viability after 48 hours, with IC50 values calculated at approximately 15 µM for MCF-7 cells.
Q & A
Q. What are the common impurities encountered during synthesis, and how can they be quantified and separated?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., piperidine intermediates) and de-methylated byproducts. Reverse-phase HPLC with C18 columns (gradient: 5–95% acetonitrile/water + 0.1% TFA) resolves these. Quantify via UV calibration curves. Preparative HPLC or recrystallization (ethanol/water) isolates pure batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
